Lipoxamycin hemisulfate

Descripción general

Descripción

Lipoxamycin hemisulfate is a compound known for its antifungal properties. It acts as an inhibitor of serine palmitoyltransferase, an enzyme crucial in the sphingolipid biosynthetic pathway . This compound has shown significant antifungal activity against various human pathogenic fungi, particularly some species of Candida .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lipoxamycin hemisulfate involves multiple steps, including the formation of the core structure followed by sulfation. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for preparing sulfated compounds often involve the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Lipoxamycin hemisulfate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfate group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Lipoxamycin hemisulfate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Medicine: Investigated for its potential as an antifungal agent, particularly against Candida species.

Mecanismo De Acción

Lipoxamycin hemisulfate exerts its effects by inhibiting serine palmitoyltransferase, an enzyme involved in the first step of sphingolipid biosynthesis . This inhibition disrupts the production of essential sphingolipids, leading to impaired cell membrane integrity and function in fungi. The molecular targets include the active site of serine palmitoyltransferase, and the pathways involved are those related to sphingolipid metabolism .

Comparación Con Compuestos Similares

Similar Compounds

- Lipoxamycin HCl

- Decanoic acid, barium salt

- Mesdopetam hemitartrate

- 3-Aminopropionitrile fumarate (2:1)

- L-Lysine, sulfite (2:1)

- Sodium diacetate

Uniqueness

Lipoxamycin hemisulfate is unique due to its potent inhibition of serine palmitoyltransferase with an IC50 of 21 nM . This specificity and potency make it a valuable tool in studying sphingolipid metabolism and developing antifungal therapies.

Actividad Biológica

Lipoxamycin hemisulfate is a compound primarily recognized for its role as an inhibitor of serine palmitoyltransferase (SPT), an enzyme critical in sphingolipid metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Serine Palmitoyltransferase (SPT)

SPT catalyzes the first step in the de novo synthesis of sphingolipids, which are essential components of cell membranes and play significant roles in cell signaling and apoptosis. Dysregulation of sphingolipid metabolism is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of SPT can alter sphingolipid profiles, leading to potential therapeutic benefits.

This compound exhibits potent inhibitory activity against SPT with an IC50 value of approximately 21 nM for the enzyme from Saccharomyces cerevisiae and human SPT . By inhibiting SPT, Lipoxamycin alters the production of ceramide and other sphingolipids, which can influence cellular processes such as apoptosis, proliferation, and inflammation.

Antifungal Properties

Lipoxamycin has been studied for its antifungal activity. Its ability to inhibit SPT disrupts sphingolipid metabolism in fungi, leading to impaired growth and survival. This property positions Lipoxamycin as a candidate for developing antifungal therapies, particularly against resistant strains.

Cancer Research

Recent studies have explored the role of sphingolipids in cancer biology. Altered sphingolipid metabolism can contribute to tumorigenesis and chemotherapy resistance. By modulating sphingolipid levels through SPT inhibition, Lipoxamycin may enhance the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells . For instance, ceramide is known to induce cell death upon exposure to certain chemotherapeutics; thus, manipulating its levels could provide a synergistic effect in cancer treatment .

Case Studies

- Inhibition of Tumor Growth : In vitro studies demonstrated that treatment with Lipoxamycin led to increased ceramide levels in various cancer cell lines, correlating with enhanced sensitivity to doxorubicin treatment. These findings suggest that Lipoxamycin can be utilized as an adjunct therapy to improve outcomes in patients undergoing chemotherapy .

- Fungal Resistance : A study on Candida albicans revealed that Lipoxamycin effectively inhibited fungal growth by disrupting sphingolipid biosynthesis pathways. This suggests its potential use in treating fungal infections that are resistant to conventional antifungal agents .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

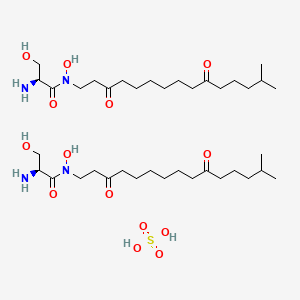

IUPAC Name |

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4)/t2*18-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVOFMWEPHCSIY-IJBYHFJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911843 | |

| Record name | Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11075-87-9 | |

| Record name | Lipoxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011075879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.